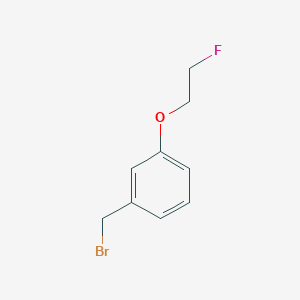

1-(Bromomethyl)-3-(2-fluoroethoxy)benzene

Description

1-(Bromomethyl)-3-(2-fluoroethoxy)benzene is a brominated aromatic compound featuring a bromomethyl (–CH2Br) group and a 2-fluoroethoxy (–OCH2CH2F) group in the meta positions on the benzene ring. This structure confers unique reactivity, particularly in alkylation and nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis. Its electron-withdrawing fluoroethoxy group enhances the electrophilicity of the bromomethyl group, facilitating its use in coupling reactions and drug precursor synthesis .

Properties

IUPAC Name |

1-(bromomethyl)-3-(2-fluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGOUIOBFQBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCF)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576662 | |

| Record name | 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123644-44-0 | |

| Record name | 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene can be synthesized through a multi-step process involving the following key steps:

Bromination: The starting material, 3-(2-fluoroethoxy)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromomethyl group.

Etherification: The intermediate product is then subjected to etherification with 2-fluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form the final compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 3-(2-fluoroethoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.

Material Science: It is utilized in the preparation of functionalized materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The 2-fluoroethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural Variations and Reactivity

The compound’s analogs differ in substituent type, position, and electronic properties. Key examples include:

1-(Bromomethyl)-4-(2-fluoroethoxy)benzene

- Substituents : Bromomethyl (para), 2-fluoroethoxy (para).

- Application: Used in synthesizing caspase-3 inhibitors.

1-(Bromomethyl)-3-(trifluoromethyl)benzene

- Substituents : Bromomethyl (meta), trifluoromethyl (–CF3, meta).

- Reactivity : The strongly electron-withdrawing –CF3 group increases the bromomethyl group’s electrophilicity, enhancing its utility in nucleophilic substitutions. This compound achieved a 63.6% yield in antifungal agent synthesis, comparable to its methyl-substituted analog (64.5%) .

1-(Bromomethyl)-3-(nonyloxy)benzene

- Substituents: Bromomethyl (meta), nonyloxy (–OC9H19, meta).

- Physical Properties : The long alkyl chain increases hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. This compound was synthesized in 78% yield, suggesting efficient alkylation despite steric bulk .

1-(Bromomethyl)-4-(trifluoromethoxy)benzene

- Substituents : Bromomethyl (para), trifluoromethoxy (–OCF3, para).

- Application : Key intermediate in synthesizing PA-824, a tuberculosis drug. The –OCF3 group’s electron-withdrawing nature stabilizes intermediates during cyclization .

Comparative Data Table

Key Findings

Para-substituted derivatives (e.g., 1-(bromomethyl)-4-(trifluoromethoxy)benzene) are favored in cyclization reactions due to reduced steric clash .

Electronic Effects: Electron-withdrawing groups (e.g., –CF3, –OCF3, –OCH2CH2F) enhance the bromomethyl group’s electrophilicity, accelerating alkylation reactions . – Methoxy (–OCH3) or nonyloxy (–OC9H19) groups, being less electron-withdrawing, may reduce reactivity but improve solubility or bioavailability .

Biological Activity :

- Fluoroethoxy and trifluoromethoxy groups improve metabolic stability and target binding in drug candidates (e.g., caspase-3 inhibitors, PA-824) . – Trifluoromethyl-substituted analogs demonstrate potent antifungal activity, likely due to enhanced membrane permeability .

Biological Activity

1-(Bromomethyl)-3-(2-fluoroethoxy)benzene, with the CAS number 123644-44-0, is a compound that exhibits various biological activities. Its structure includes a bromomethyl group and a fluoroethoxy moiety, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C10H10BrF. Its molecular weight is approximately 233.09 g/mol. The presence of both bromine and fluorine atoms in its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF |

| Molecular Weight | 233.09 g/mol |

| CAS Number | 123644-44-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromomethyl group can participate in nucleophilic substitution reactions, while the fluoroethoxy group may enhance lipophilicity, facilitating cell membrane penetration. These properties suggest that the compound could act as an electrophile in biochemical pathways.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of halogenated compounds, including those similar to this compound. Research indicates that compounds containing bromine and fluorine often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In vitro assays demonstrate that halogenated aromatic compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases.

Cytotoxicity

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various brominated compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, particularly Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : In a recent investigation published in Phytotherapy Research, researchers assessed the anti-inflammatory properties of several halogenated compounds. The findings suggested that compounds with bromine substituents inhibited the production of TNF-alpha and IL-6 in macrophages, indicating a potential application in treating chronic inflammatory conditions.

- Cytotoxicity Studies : A study reported in Cancer Letters explored the cytotoxic effects of halogenated benzene derivatives on breast cancer cell lines. Results showed that this compound induced apoptosis through caspase activation pathways, demonstrating its potential as a lead compound for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.